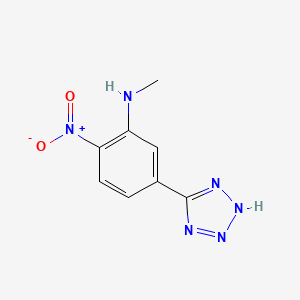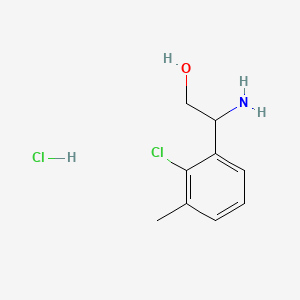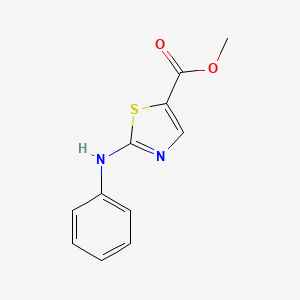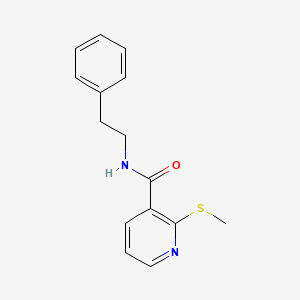
2-(methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a methylsulfanyl group and a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide typically involves the functionalization of pyridine derivatives. One common method includes the reaction of 2-chloropyridine-3-carboxamide with methylthiolate and phenylethylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 4-position, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The methylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The phenylethyl group can contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
2-(Methylsulfanyl)pyridine-3-carboxamide: Lacks the phenylethyl group, which may affect its binding properties and biological activity.
N-(2-Phenylethyl)pyridine-3-carboxamide: Lacks the methylsulfanyl group, potentially reducing its lipophilicity and membrane permeability.
2-(Methylsulfanyl)-N-(2-phenylethyl)benzamide: Features a benzene ring instead of a pyridine ring, which can alter its electronic properties and reactivity.
Uniqueness: 2-(Methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide is unique due to the combination of the methylsulfanyl and phenylethyl groups on the pyridine ring. This combination can enhance its biological activity and specificity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
763100-04-5 |
|---|---|
Molekularformel |
C15H16N2OS |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
2-methylsulfanyl-N-(2-phenylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N2OS/c1-19-15-13(8-5-10-17-15)14(18)16-11-9-12-6-3-2-4-7-12/h2-8,10H,9,11H2,1H3,(H,16,18) |
InChI-Schlüssel |
XLCCEJUOHIPHIL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC=N1)C(=O)NCCC2=CC=CC=C2 |
Löslichkeit |
37.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13579077.png)
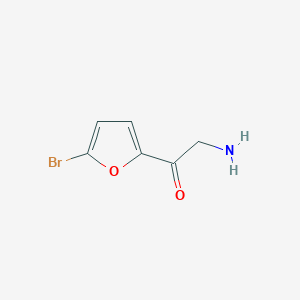
![1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride](/img/structure/B13579087.png)
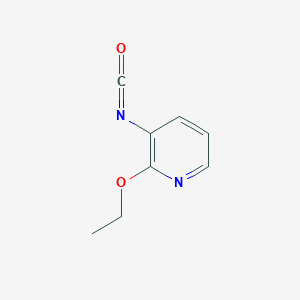
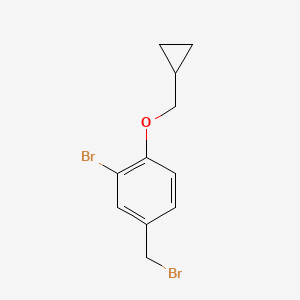
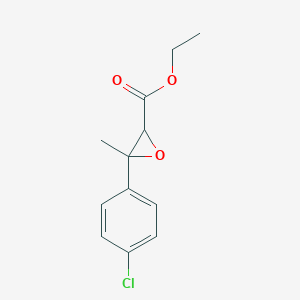
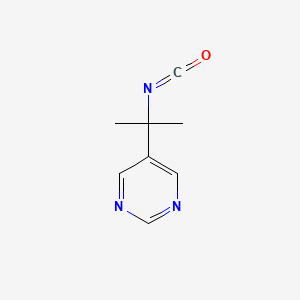
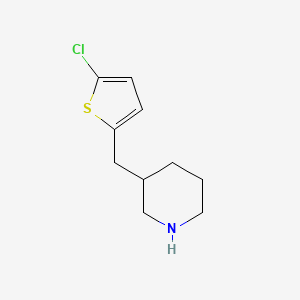
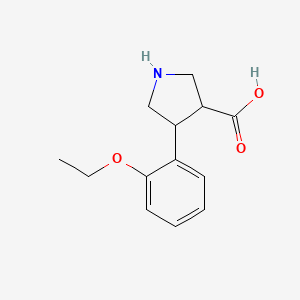
![{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13579129.png)
